molecular formula C14H10F2O3 B6402548 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid CAS No. 1261935-46-9

4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B6402548
CAS No.: 1261935-46-9
M. Wt: 264.22 g/mol
InChI Key: MXZAVGNAJJWJJW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the product.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atoms can be replaced by hydrogen atoms through reduction reactions.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products:

    Oxidation: 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde or this compound.

    Reduction: 4-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)benzoic acid.

    Substitution: 4-Amino-2-(2-amino-5-methoxyphenyl)benzoic acid.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology:

  • Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Medicine:

  • Explored for its anti-inflammatory and analgesic properties.
  • Potential use in the development of new therapeutic agents for treating various diseases.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of coatings and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-5-methoxybenzoic acid
  • 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde

Comparison:

    4-Fluoro-2-methoxybenzoic acid: Lacks the additional fluorine substitution, which may result in different chemical reactivity and biological activity.

    2-Fluoro-5-methoxybenzoic acid: Similar structure but with different substitution pattern, affecting its physical and chemical properties.

    4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde: An oxidation product of the target compound, with potential differences in reactivity and applications.

The unique combination of fluorine and methoxy groups in 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-13(16)12(7-9)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZAVGNAJJWJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690128
Record name 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-46-9
Record name 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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